

# Electrochemical analysis of nickel catalyst activity

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	<i>Dichlorobis(tributylphosphine)nickel(II)</i>
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## An Objective Guide to the Electrochemical Analysis of Nickel Catalyst Activity

In the quest for sustainable energy solutions and chemical transformations, nickel-based electrocatalysts have emerged as a focal point of intensive research. Their terrestrial abundance, low cost, and remarkable catalytic activity for key electrochemical reactions—such as the hydrogen evolution reaction (HER), the oxygen evolution reaction (OER) in water splitting, and the carbon dioxide reduction reaction (CO<sub>2</sub>RR)—position them as viable alternatives to precious metal catalysts like platinum and iridium.<sup>[1][2][3][4]</sup> This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the performance of nickel-based catalysts.

Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. We will explore the nuances of core electrochemical techniques, interpret the resulting data, and present a comparative analysis of various classes of nickel catalysts, supported by experimental data from peer-reviewed literature.

## The Foundation: Why Electrochemical Analysis?

Electrochemical analysis is the cornerstone of catalyst evaluation. It allows us to probe the intricate processes occurring at the catalyst-electrolyte interface, quantifying the efficiency, kinetics, and mechanism of a given electrochemical transformation.<sup>[5]</sup> A robust evaluation relies on a standardized three-electrode electrochemical cell. This setup is critical because it isolates the electrochemical processes at the catalyst surface (the Working Electrode) from the counter-reaction (at the Counter Electrode), while measuring the potential against a stable Reference Electrode. This configuration ensures that the measured potential accurately reflects the energy required to drive the reaction at the working electrode, free from artifacts of the counter electrode or changes in the bulk electrolyte.

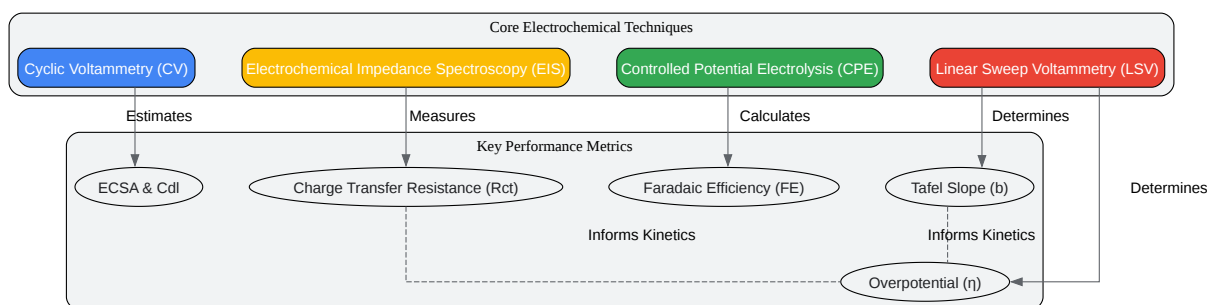
## Key Performance Metrics: The Language of Electrocatalysis

To compare catalysts objectively, we must speak the same language. The following metrics are fundamental to describing the activity and efficiency of a nickel electrocatalyst.

- **Overpotential ( $\eta$ ):** The overpotential is the difference between the thermodynamic potential at which a reaction should occur and the potential that is practically required to drive the reaction at a specific rate (current density). It represents an energy penalty. For an efficient catalyst, the goal is to achieve a high current density at the lowest possible overpotential.
- **Tafel Slope:** Derived from the polarization curve, the Tafel slope (measured in mV/dec) provides insight into the reaction mechanism's rate-determining step.<sup>[6]</sup> A lower Tafel slope signifies faster reaction kinetics, meaning a smaller increase in potential is needed to achieve a tenfold increase in current density.<sup>[3][6]</sup>
- **Charge Transfer Resistance ( $R_{ct}$ ):** This metric, determined using Electrochemical Impedance Spectroscopy (EIS), quantifies the resistance to the transfer of electrons between the catalyst surface and the electrolyte.<sup>[7][8]</sup> A lower  $R_{ct}$  indicates more favorable kinetics and a more efficient catalyst.<sup>[7]</sup>
- **Faradaic Efficiency (FE):** FE measures the percentage of the total charge passed through the electrode that is used for the desired chemical reaction, as opposed to parasitic side reactions.<sup>[9][10]</sup> An FE of 100% is the ideal, indicating perfect selectivity.

- Electrochemical Active Surface Area (ECSA): The intrinsic activity of a catalyst should be normalized to its active surface area. ECSA is often estimated by measuring the double-layer capacitance (Cdl) of the catalyst-electrolyte interface, as a larger surface area will exhibit a higher capacitance.[7][11]

Below is a diagram illustrating how these core analytical techniques inform our understanding of a catalyst's performance.



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Caption: Relationship between electrochemical techniques and key performance metrics.

## Comparative Analysis of Nickel Electrocatalysts

The versatility of nickel allows for the synthesis of diverse catalyst structures, including alloys, oxides, hydroxides, sulfides, phosphides, and nitrides.[2] The choice of material is dictated by the target reaction, as different compositions and phases offer unique electronic structures and surface properties.

## Hydrogen Evolution Reaction (HER)

The ideal HER catalyst has a Gibbs free energy of hydrogen adsorption ( $\Delta G_{H^*}$ ) close to zero, balancing hydrogen binding and release. Nickel-based alloys and compounds are designed to tune this property.

Catalyst Type	Example	Overpotential ( $\eta$ ) @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Ni Alloy	Ni <sub>0.75</sub> Ag <sub>0.25</sub>	~200	Not specified	1 M KOH	[12]
Ni Phosphide	Ru-doped NiCoP	44	45.4	1 M KOH	[2]
Ni Nitride	Ni <sub>3</sub> N on Ni Foam	~100	Not specified	1 M KOH	[11]
Ni Sulfide	MoS <sub>2</sub> /NiS	97	Not specified	1 M KOH	[13]

Insight: Alloying or compounding nickel with other elements (Mo, Co, P, N, S) is a proven strategy to modify its electronic structure, optimizing hydrogen adsorption and enhancing HER activity beyond that of pure metallic nickel.[2][12]

## Oxygen Evolution Reaction (OER)

OER is a kinetically sluggish reaction. Nickel oxides and hydroxides, particularly when doped with iron, are among the most effective non-precious metal catalysts for OER in alkaline media. [3][14][15] During the reaction, a Ni(OOH) active phase is often formed.[3][16]

Catalyst Type	Example	Overpotential ( $\eta$ ) @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Ni Oxide	NiO Nanoparticles	330	Not specified	Alkaline	[17]
Ni Hydroxide	Ni(OH) <sub>2</sub> Nanoparticles	300	Not specified	Alkaline	[17]
Ni-Fe Hydroxide	CoNiLDHs@NF	188	97.48	Not specified	[18]
Ni-Fe Oxide	Ni <sub>90</sub> Fe <sub>10</sub> O <sub>x</sub>	297	Not specified	1 M KOH	[19]
Ni Selenide	Fe-doped NiSe <sub>2</sub>	242	30	1 M KOH	[20]

Insight: The incorporation of iron into nickel hydroxide/oxide structures is critical for high OER activity.[14][15] This is often attributed to Fe modulating the electronic properties of the Ni active sites, leading to optimized binding energies for OER intermediates.[14]

## CO<sub>2</sub> Reduction Reaction (CO<sub>2</sub>RR)

CO<sub>2</sub>RR is a complex reaction with multiple possible products. Nickel catalysts are unique in their ability to facilitate C-C coupling, producing valuable multi-carbon products, though they are also effective for reducing CO<sub>2</sub> to CO.[4][21]

Catalyst Type	Primary Product	Faradaic Efficiency (FE)	Applied Potential (V vs. RHE)	Electrolyte	Reference
Ni Single Atom	CO	~97%	-0.8	Not specified	[22]
Ni Nanoparticles	CO	~93%	Not specified	Not specified	[22]
Trinuclear Ni Complex	CO	Not specified (TOF = 7.84 s <sup>-1</sup> )	-1.99	DMF	[9]
Ni Phosphides	C <sub>3</sub> /C <sub>4</sub> products	Not specified	Low overpotential	Not specified	[4]

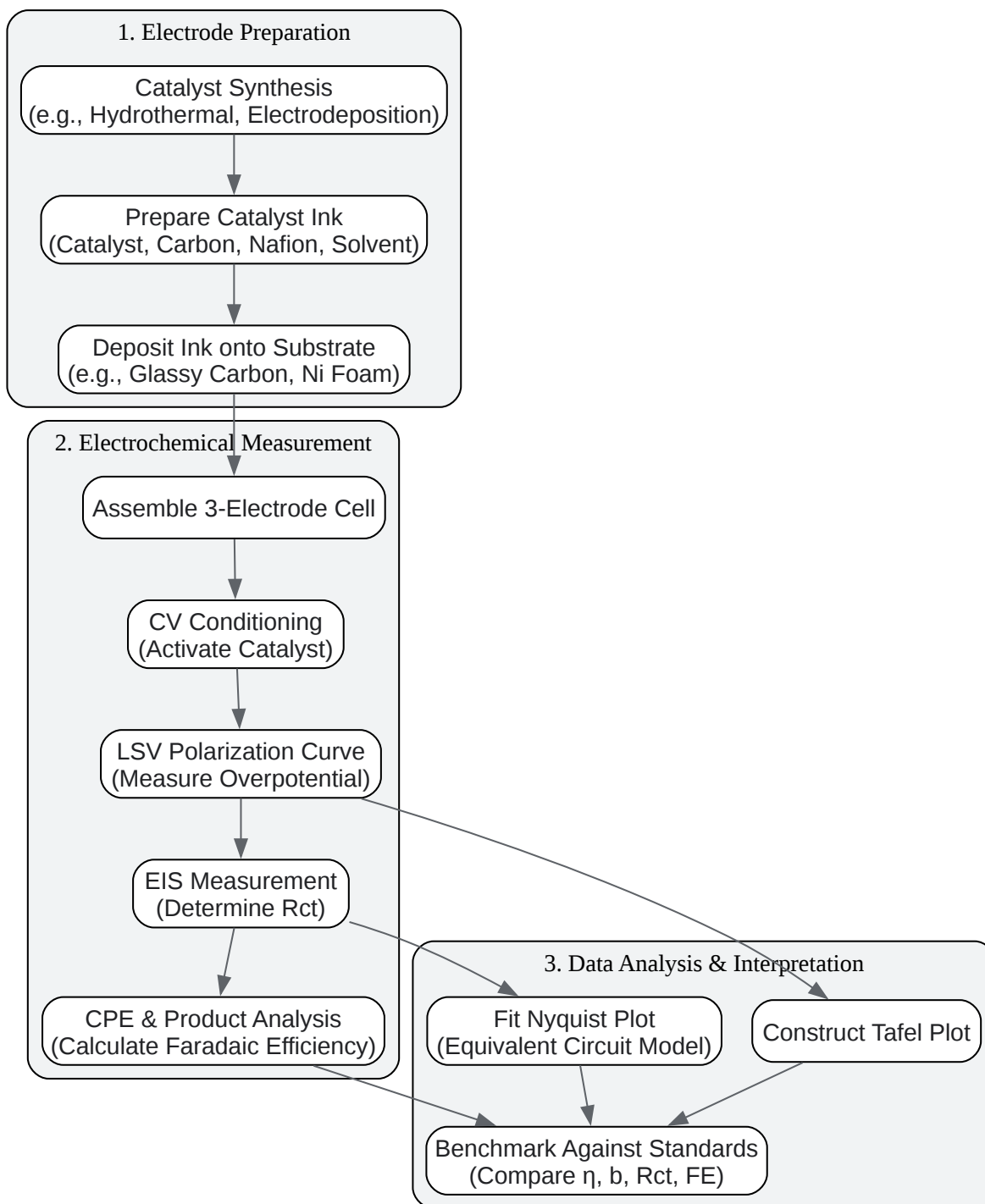
Insight: Catalyst morphology and nuclearity play a crucial role in CO<sub>2</sub>RR selectivity. Single-atom Ni catalysts can exhibit high selectivity for CO, while larger nanoparticles or specific molecular complexes may promote the formation of more complex hydrocarbon products.[4] [22]

## Experimental Protocols: A Step-by-Step Guide

Trustworthy and reproducible data begins with meticulous experimental execution. The following protocols provide a standardized workflow for catalyst evaluation.

### Workflow for Electrochemical Catalyst Testing

The overall process, from catalyst preparation to data analysis, follows a logical sequence designed to build a complete performance picture.



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Caption: Standard workflow for electrochemical analysis of nickel catalysts.

## Protocol 1: Cyclic Voltammetry (CV) for Activation and ECSA Estimation

- Objective: To electrochemically clean and activate the catalyst surface and to determine the double-layer capacitance (Cdl) for ECSA calculation. Electrochemical conditioning is essential for activating catalysts.[23][24]
- Methodology:
  - Assemble the three-electrode cell with the prepared working electrode, a counter electrode (e.g., graphite rod or Pt wire), and a reference electrode (e.g., Ag/AgCl or SCE) in the desired electrolyte (e.g., 1.0 M KOH).
  - Purge the electrolyte with an inert gas (N<sub>2</sub> or Ar) for at least 30 minutes to remove dissolved oxygen.
  - Perform cyclic voltammetry by sweeping the potential for 20-50 cycles until a stable voltammogram is achieved. This "conditioning" removes surface oxides and stabilizes the catalyst's electrochemical response.
  - To estimate Cdl, select a narrow, non-Faradaic potential window (a region where no chemical reactions are occurring, typically ~100 mV wide).
  - Measure CVs in this window at multiple scan rates (e.g., 20, 40, 60, 80, 100 mV/s).[25]
  - Plot the difference in current density ( $\Delta j = j_{\text{anodic}} - j_{\text{cathodic}}$ ) at the center of the potential window against the scan rate. The slope of this line is equal to  $2 \cdot C_{dl}$ .
  - ECSA can be calculated by dividing Cdl by the specific capacitance (Cs) of a smooth surface of the material under identical electrolyte conditions.

## Protocol 2: Linear Sweep Voltammetry (LSV) for Overpotential and Tafel Analysis

- Objective: To measure the current response as a function of applied potential to determine the overpotential required to drive the reaction and to calculate the Tafel slope.

- Methodology:
  - Using the same three-electrode setup, ensure the electrolyte is saturated with the reactant gas if applicable (e.g., H<sub>2</sub> for HOR, CO<sub>2</sub> for CO<sub>2</sub>RR). For HER/OER, the reactant is the solvent (water).
  - Perform a single linear potential sweep starting from the open-circuit potential towards the potential region of interest at a slow scan rate (e.g., 2-5 mV/s) to minimize capacitive currents.[26]
  - Crucial Step - iR Correction: The measured potential includes a contribution from the solution resistance (iR drop), which is an experimental artifact. This must be corrected. Most modern potentiostats have a built-in function for automatic iR compensation (typically compensating for 85-95%). The remaining resistance can be manually corrected post-measurement.
  - Data Extraction:
    - Overpotential ( $\eta$ ): From the iR-corrected LSV curve, identify the potential required to achieve a benchmark current density (e.g., 10 mA/cm<sup>2</sup> for water splitting). The overpotential is this potential minus the thermodynamic equilibrium potential for the reaction.
    - Tafel Plot: Plot the iR-corrected potential (E) versus the logarithm of the current density ( $\log|j|$ ). In the region dominated by kinetic control, this plot will be linear. The slope of this linear region is the Tafel slope (b).[26][27]

## Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

- Objective: To probe the kinetics of the electrochemical processes, primarily to determine the charge transfer resistance (R<sub>ct</sub>).[7][28]
- Methodology:
  - In the three-electrode cell, set the potentiostat to a specific DC potential where the electrochemical reaction is occurring (determined from the LSV).

- Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
- The resulting data is typically visualized as a Nyquist plot (-Imaginary Impedance vs. Real Impedance).
- Data Analysis: The Nyquist plot often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance ( $R_{ct}$ ).<sup>[29]</sup> The data is fitted to an equivalent circuit model (like a Randles circuit) to precisely quantify  $R_{ct}$ , solution resistance ( $R_s$ ), and other parameters.<sup>[30][31]</sup> A smaller semicircle diameter (lower  $R_{ct}$ ) implies faster charge transfer and better catalyst kinetics.<sup>[8]</sup>

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- To cite this document: BenchChem. [Electrochemical analysis of nickel catalyst activity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095058/docs#electrochemical-analysis-of-nickel-catalyst-activity\]](https://www.benchchem.com/product/b095058/docs#electrochemical-analysis-of-nickel-catalyst-activity)

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